molecular formula C15H14BrNO6S B604794 3-(4-Bromo-2,5-dimethoxybenzenesulfonamido)benzoic acid CAS No. 1018134-96-7

3-(4-Bromo-2,5-dimethoxybenzenesulfonamido)benzoic acid

Cat. No.: B604794
CAS No.: 1018134-96-7
M. Wt: 416.2g/mol
InChI Key: XPZPLANFFWNDFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromo-2,5-dimethoxybenzenesulfonamido)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromo group, two methoxy groups, and a sulfonamido group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2,5-dimethoxybenzenesulfonamido)benzoic acid typically involves multiple steps. One common route starts with the bromination of 2,5-dimethoxybenzenesulfonamide, followed by coupling with a benzoic acid derivative. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The coupling reaction may be facilitated by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acid derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2,5-dimethoxybenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromo group or other functional groups.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(4-Bromo-2,5-dimethoxybenzenesulfonamido)benzoic acid has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and protein binding.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2,5-dimethoxybenzenesulfonamido)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonamido group can form hydrogen bonds with biological macromolecules, while the bromo and methoxy groups can influence the compound’s lipophilicity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,5-dimethoxybenzoic acid
  • 4-Bromo-2,5-dimethoxyphenethylamine
  • 3,4-Bis(dibromomethyl)benzoic acid

Uniqueness

3-(4-Bromo-2,5-dimethoxybenzenesulfonamido)benzoic acid is unique due to the presence of both a sulfonamido group and a benzoic acid moiety, which can impart distinct chemical and biological properties

Properties

IUPAC Name

3-[(4-bromo-2,5-dimethoxyphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO6S/c1-22-12-8-14(13(23-2)7-11(12)16)24(20,21)17-10-5-3-4-9(6-10)15(18)19/h3-8,17H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZPLANFFWNDFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Br)OC)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.